molecular formula C16H21ClN2 B12969579 N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride

Cat. No.: B12969579
M. Wt: 276.80 g/mol
InChI Key: SMCHEJQOECOSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 1,2-diphenylethane-1,2-diamine, where the nitrogen atoms are methylated.

Properties

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;/h3-12,15-18H,1-2H3;1H

InChI Key

SMCHEJQOECOSSG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride typically involves the methylation of 1,2-diphenylethane-1,2-diamine. One common method includes the reaction of 1,2-diphenylethane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride group. This modification can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .

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